molecular formula C7H3ClFNO3 B8755076 3-Fluoro-5-nitrobenzoyl chloride

3-Fluoro-5-nitrobenzoyl chloride

Cat. No. B8755076
M. Wt: 203.55 g/mol
InChI Key: NZWQAXAXUUUVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-nitrobenzoyl chloride is a useful research compound. Its molecular formula is C7H3ClFNO3 and its molecular weight is 203.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-nitrobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-nitrobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H3ClFNO3

Molecular Weight

203.55 g/mol

IUPAC Name

3-fluoro-5-nitrobenzoyl chloride

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)4-1-5(9)3-6(2-4)10(12)13/h1-3H

InChI Key

NZWQAXAXUUUVTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-fluoro-5-nitrobenzoic acid (2.90 g, 10.8 mmol) was dissolved in thionyl chloride (20.0 mL) and the reaction was heated to reflux overnight. The reaction was cooled and was concentrated to provide a white solid which was dried under vacuum overnight. Compound 2 (512 mg, 4.33 mmol) was dissolved in methylene chloride (10.0 mL), under an atmosphere of argon and aluminum trichloride (2.85 g, 21.4 mmol) was added. The reaction was stirred at room temperature for 1 hour. The 3-fluoro-5-nitrobenzoyl chloride formed above was dissolved in methylene chloride (10.0 mL) and was added to the reaction. The reaction was stirred at room temperature overnight. The reaction was quenched with methanol and concentrated under reduced pressure. The resulting solid was extracted with ethyl acetate and saturated sodium bicarbonate. The organic portion was dried with anhydrous magnesium sulfate, adsorbed onto silica and purified by silica gel flash chromatography with 40%-50% ethyl acetate:hexanes. The appropriate fractions were combined and concentrated to provide compound 295 as a white solid characterized by MS and 1H-NMR (139 mg, LRMS (ESI) [M+H+]+=286.1).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Three

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